3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzofuran moiety, a piperidine ring, and a dihydropyrimidinone core, making it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran derivative, followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydropyrimidinone core under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carbonyl group would produce a piperidinyl alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(7-Hydroxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- 3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-2-one
Uniqueness
The uniqueness of 3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-15(2)23-13-25(21(14)26)12-16-7-9-24(10-8-16)22(27)19-11-17-5-4-6-18(28-3)20(17)29-19/h4-6,11,13,16H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKGPKZGQDXVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.